4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate typically involves the reaction of 4-bromodibenzofuran with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling reactions: It is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate has several applications in scientific research:
Organic electronics: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal chemistry: This compound is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions . The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is exploited in the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate can be compared to other similar compounds such as:
4-Bromodibenzo[B,D]furan-1-YL methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
4-Bromodibenzo[B,D]furan-1-YL tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which provides higher reactivity and better leaving group ability compared to methanesulfonate and tosylate groups .
Properties
IUPAC Name |
(4-bromodibenzofuran-1-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3O4S/c14-8-5-6-10(21-22(18,19)13(15,16)17)11-7-3-1-2-4-9(7)20-12(8)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGSKQWBRPQELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Br)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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